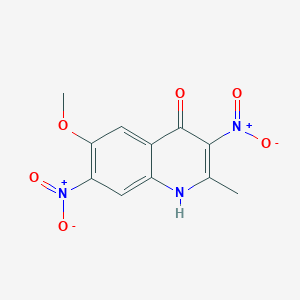
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol, also known as MNQ, is a synthetic compound that has been used in scientific research for several decades. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol. MNQ has been studied for its potential applications in various fields, including chemistry, biology, and medicine.
作用機序
The mechanism of action of 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This compound may also interfere with cellular signaling pathways and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Antioxidant activity: this compound has been shown to scavenge free radicals and protect cells from oxidative damage.
2. Anti-inflammatory activity: this compound has been shown to reduce inflammation in animal models of arthritis and colitis.
3. Neuroprotective activity: this compound has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has several advantages and limitations for lab experiments, including:
Advantages:
1. This compound is a stable and easily synthesized compound.
2. This compound has a well-characterized structure and properties.
3. This compound has potential applications in various fields of research.
Limitations:
1. This compound is toxic and should be handled with care.
2. This compound has limited solubility in aqueous solutions.
3. This compound has limited availability and can be expensive.
将来の方向性
There are several future directions for 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol research, including:
1. Developing this compound derivatives with improved properties and selectivity.
2. Studying the mechanism of action of this compound in more detail.
3. Investigating the potential applications of this compound in drug discovery and development.
4. Exploring the use of this compound in nanotechnology and materials science.
5. Developing new methods for the synthesis of this compound and related compounds.
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in various fields of research. It can be synthesized by the reaction of 2-methylquinoline-3,7-dione with nitric acid and sulfuric acid. This compound has been shown to have potential anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. This compound has several advantages and limitations for lab experiments and there are several future directions for this compound research.
合成法
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol can be synthesized by the reaction of 2-methylquinoline-3,7-dione with nitric acid and sulfuric acid. The reaction produces this compound as a yellow precipitate. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has been used in various scientific research applications, including:
1. Chemical synthesis: this compound has been used as a starting material for the synthesis of other compounds.
2. Biological research: this compound has been studied for its potential anticancer and antimicrobial properties. It has been shown to inhibit the growth of cancer cells and bacteria in vitro.
3. Material science: this compound has been used as a building block for the synthesis of organic materials with potential applications in electronics and optoelectronics.
特性
IUPAC Name |
6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6/c1-5-10(14(18)19)11(15)6-3-9(20-2)8(13(16)17)4-7(6)12-5/h3-4H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXKKAFGIFDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2N1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965464.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4965476.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4965482.png)
![2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4965489.png)
![6-bromo-3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4965490.png)


![N,N-diethyl-2-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B4965522.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4965540.png)
![1-(2-chloro-4-fluorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4965548.png)